molecular formula C15H10O5 B1250695 1,6-Dihydroxy-8-hydroxymethyl-anthraquinone

1,6-Dihydroxy-8-hydroxymethyl-anthraquinone

Cat. No. B1250695
M. Wt: 270.24 g/mol
InChI Key: FVKAMXQJMZSFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dihydroxy-8-hydroxymethyl-anthraquinone is a natural product found in Streptomyces lividans with data available.

Scientific Research Applications

  • Production and Isolation of Anthraquinones :

    • Anthraquinones like 1,6-dihydroxy-8-hydroxymethyl-anthraquinone are produced by endophytic fungi such as Phoma sorghina, found in association with medicinal plants like Tithonia diversifolia (Asteraceae) (Borges & Pupo, 2006).
    • Such compounds are also isolated from plants like Hedyotis herbacea and Morinda umbellata, demonstrating the widespread occurrence of anthraquinones in nature (Permana et al., 1999); (Chiou et al., 2014).
  • Structural and Chemical Studies :

    • The structures of anthraquinones, including 1,6-dihydroxy-8-hydroxymethyl-anthraquinone, are elucidated using spectroscopic data, enhancing the understanding of their chemical properties (P. Tuntiwachwuttikul et al., 2008); (D. V. Banthorpe & John White, 1995).
    • Quantum chemistry studies on anthraquinones, such as 1,8-dihydroxy anthraquinone, provide insights into their electronic structures and UV spectra, which are critical for their applications in dyes and pharmaceuticals (Zhu Yong-chun, 2008).
  • Biosorption and Environmental Applications :

    • Anthraquinones have been studied for their biosorption characteristics, such as the removal of 1,8-dihydroxy anthraquinone from water using Aspergillus oryzae biomass, highlighting their environmental applications (Z. Zhang et al., 2015).
  • Biological Activities and Potential Therapeutic Applications :

    • Some anthraquinones have shown significant cytotoxicities against cancer cells, suggesting their potential in cancer therapy (C. Chiou et al., 2014).
    • Anthraquinones from Morinda officinalis have shown antiosteoporotic activity on osteoblasts and osteoclasts, indicating their potential in treating osteoporosis (Yan-bin Wu et al., 2009).

properties

Product Name

1,6-Dihydroxy-8-hydroxymethyl-anthraquinone

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

3,8-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c16-6-7-4-8(17)5-10-12(7)15(20)13-9(14(10)19)2-1-3-11(13)18/h1-5,16-18H,6H2

InChI Key

FVKAMXQJMZSFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3C2=O)O)CO

synonyms

9'-hydroxyaloesaponarin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone
Reactant of Route 2
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone
Reactant of Route 3
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone
Reactant of Route 4
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone
Reactant of Route 5
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone
Reactant of Route 6
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.